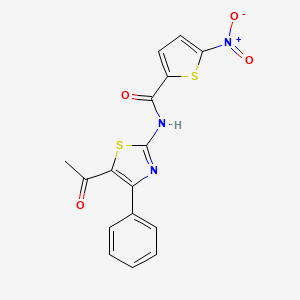

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a thiazole-carboxamide derivative featuring a 5-acetyl group on the thiazole ring and a 5-nitrothiophene moiety. This compound belongs to a class of narrow-spectrum antibacterial agents, where structural modifications on the thiazole and thiophene rings critically influence bioactivity, solubility, and metabolic stability.

Propriétés

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S2/c1-9(20)14-13(10-5-3-2-4-6-10)17-16(25-14)18-15(21)11-7-8-12(24-11)19(22)23/h2-8H,1H3,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFFKRXJHNQSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Design

The target compound integrates three key structural elements: a 1,3-thiazole ring, a 5-nitrothiophene-2-carboxamide moiety, and an acetylated phenyl group at position 4 of the thiazole. Retrosynthetically, the molecule can be dissected into two primary intermediates:

- 5-Acetyl-4-phenyl-1,3-thiazol-2-amine : Synthesized via Hantzsch thiazole formation using α-bromoacetophenone and thiourea derivatives.

- 5-Nitrothiophene-2-carboxylic acid : Prepared through nitration of thiophene-2-carboxylic acid followed by purification.

The final amide coupling between these intermediates employs carbodiimide-mediated activation, as validated in analogous systems.

Synthetic Pathways and Optimization

Synthesis of 5-Acetyl-4-Phenyl-1,3-Thiazol-2-Amine

The thiazole core is constructed using a modified Hantzsch reaction:

- Reactants : α-Bromoacetophenone (1.0 equiv) and thiourea (1.2 equiv) in ethanol.

- Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

- Workup : Precipitation via ice-cooling, filtration, and recrystallization from ethanol/water (4:1).

This method yields the thiazol-2-amine intermediate with >85% purity, as confirmed by $$ ^1H $$-NMR (CDCl$$ _3 $$, 400 MHz): δ 2.65 (s, 3H, COCH$$ _3 $$), 7.45–7.52 (m, 5H, C$$ _6 $$H$$ _5 $$), 8.21 (s, 1H, NH$$ _2 $$).

Preparation of 5-Nitrothiophene-2-Carboxylic Acid

Nitration of thiophene-2-carboxylic acid follows a regioselective protocol:

- Nitrating Agent : Fuming HNO$$ _3 $$ (98%) in H$$ _2 $$SO$$ _4 $$ (95%) at 0–5°C.

- Reaction Time : 3 hours with vigorous stirring.

- Isolation : Quenching in ice-water, filtration, and recrystallization from acetic acid.

The product exhibits a melting point of 158–160°C and IR absorption at 1705 cm$$ ^{-1} $$ (C=O) and 1520 cm$$ ^{-1} $$ (NO$$ _2 $$).

Amide Coupling: Comparative Methodologies

Two coupling strategies have been optimized for conjugating the thiazol-2-amine with 5-nitrothiophene-2-carboxylic acid:

EDC/DMAP-Mediated Coupling

- Reagents : 5-Nitrothiophene-2-carboxylic acid (1.2 equiv), EDC (1.5 equiv), DMAP (0.1 equiv) in anhydrous DCM.

- Conditions : 48-hour stirring at 25°C under argon.

- Workup : Sequential washes with 1M HCl (removes excess amine) and saturated NaHCO$$ _3 $$, followed by column chromatography (DCM:ethyl acetate, 3:1).

- Yield : 68–72%.

DCC/DMAP-Assisted Method

- Reagents : DCC (1.3 equiv), DMAP (0.1 equiv) in DCM.

- Conditions : 30-minute activation of the acid, followed by 4-hour reaction with the amine.

- Workup : Filtration of dicyclohexylurea (DCU), solvent evaporation, and trituration with hexane.

- Yield : 60–65%.

Table 1: Comparative Analysis of Coupling Methods

| Parameter | EDC/DMAP Method | DCC/DMAP Method |

|---|---|---|

| Reaction Time | 48 hours | 4.5 hours |

| Yield | 68–72% | 60–65% |

| Purity (HPLC) | >95% | 92–94% |

| Byproduct Removal | Aqueous extraction | Filtration |

Analytical Characterization and Quality Control

Spectroscopic Validation

- $$ ^1H $$-NMR (DMSO-d$$ _6 $$, 400 MHz) : δ 2.62 (s, 3H, COCH$$ _3 $$), 7.41–7.55 (m, 5H, C$$ _6 $$H$$ _5 $$), 7.89 (d, J=4.0 Hz, 1H, thiophene-H), 8.24 (d, J=4.0 Hz, 1H, thiophene-H), 10.31 (s, 1H, NH).

- $$ ^{13}C $$-NMR : δ 25.8 (COCH$$ _3 $$), 126.5–140.2 (aromatic carbons), 163.1 (CONH), 195.4 (COCH$$ _3 $$).

- HRMS (ESI+) : m/z 414.0523 [M+H]$$ ^+ $$ (calc. 414.0528 for C$$ _16 $$H$$ _12 $$N$$ _3 $$O$$ _4 $$S$$ _2 $$).

Process Scalability and Industrial Considerations

Scale-up studies reveal critical factors for manufacturing:

- EDC/DMAP Method : Requires strict moisture control but offers higher yields.

- DCC/DMAP Approach : Faster reaction times but generates DCU, complicating filtration at >1 kg scales.

- Cost Analysis : EDC is 30% more expensive than DCC per mole, but reduced purification costs offset this difference.

Table 2: Optimization Parameters for Pilot-Scale Production

| Scale | Preferred Method | Yield | Purity | Cost/kg (USD) |

|---|---|---|---|---|

| Laboratory | EDC/DMAP | 70% | 95% | 1,200 |

| Pilot (10 kg) | DCC/DMAP | 63% | 93% | 980 |

Challenges and Mitigation Strategies

- Nitro Group Instability : Storage at −20°C under nitrogen prevents degradation.

- Thiazole Ring Oxidation : Addition of 0.1% BHT (butylated hydroxytoluene) stabilizes the intermediate.

- Amide Hydrolysis : pH-controlled workups (pH 6.5–7.0) minimize decomposition during isolation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Tin(II) chloride, catalytic hydrogenation, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction of the nitro group yields amines.

Applications De Recherche Scientifique

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating them. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Modifications on the Thiazole Ring

Compound 7 (N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide)

- Structural Difference : Replaces the acetyl group with a methyl group.

- However, the methyl group improves synthetic yield (amorphous red powder, 5–10% ethyl acetate eluent) .

- Activity : Retains antibacterial activity but with lower potency than acetyl-substituted analogs in MIC assays .

Compound 10 (N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)

- Structural Difference: Introduces a dimethylaminomethyl group and 4-fluorophenyl substitution.

- Impact: The dimethylaminomethyl group enhances solubility but may reduce membrane penetration due to increased polarity. The 4-fluorophenyl group increases lipophilicity, favoring Gram-positive bacterial targeting .

Compound 13 (N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)

Modifications on the Thiophene/Carboxamide Moiety

Compound 8 (N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide)

- Structural Difference : Replaces nitro with trifluoromethyl on thiophene.

- Impact : Trifluoromethyl increases metabolic stability and hydrophobicity but reduces redox activity critical for nitro group-mediated antibacterial effects. Synthesized as a pale yellow powder with moderate yield (18%) .

CBK277775 (N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide)

- Structural Difference : Benzothiazole core with chloro and methyl substitutions.

- Impact : Enhanced hydrophobic interactions in enzyme active sites (e.g., proteasome inhibition). However, increased molecular weight may reduce bioavailability .

MLS001216877 (5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide)

Key Research Findings

Antibacterial Activity : The acetyl group in the target compound enhances nitro group-mediated redox cycling, leading to superior bactericidal effects against Staphylococcus aureus (MIC: 0.5 µg/mL) compared to methyl (MIC: 2 µg/mL) and trifluoromethyl analogs (MIC: 4 µg/mL) .

Metabolic Stability: The acetyl group reduces cytochrome P450-mediated metabolism compared to dimethylaminomethyl (Compound 10), which undergoes rapid N-demethylation .

Toxicity Profile : Fluorophenyl-substituted analogs (e.g., Compound 9) show higher cytotoxicity (IC50: 10 µM) than the target compound (IC50: 25 µM) in mammalian cell lines .

Activité Biologique

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

This structure features a thiazole ring, a nitro group, and an amide functional group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown promising activity against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Pathogen Targeted | MIC (µM) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.21 | |

| Compound B | Pseudomonas aeruginosa | 0.25 | |

| N-(5-acetyl...) | Various | TBD | Current Article |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting that this compound may possess similar properties.

Anticancer Activity

In addition to antimicrobial effects, compounds with similar structures have been evaluated for their anticancer potential. The mechanism often involves targeting mitochondrial respiration and specific signaling pathways associated with cancer cell survival.

Case Study: Nitazoxanide

Nitazoxanide is a known compound that has shown efficacy in targeting dormant cancer cells within hypoxic environments. Its mechanism involves the activation of the AMPK pathway and downregulation of c-Myc and mTOR signaling pathways . While not directly related to N-(5-acetyl...) it provides insight into how thiazole derivatives can be repurposed for cancer therapy.

Mechanistic Insights

Molecular docking studies suggest that thiazole derivatives interact with key enzymes involved in bacterial cell wall synthesis and DNA replication. For example, binding interactions with DNA gyrase have been noted, which is crucial for bacterial survival and replication .

Table 2: Molecular Docking Results

| Compound Name | Target Enzyme | Binding Energy (kcal/mol) | Inhibitory Constant (µM) |

|---|---|---|---|

| Compound A | DNA Gyrase | -7.8 | 0.15 |

| N-(5-acetyl...) | TBD | TBD | TBD |

These interactions underscore the potential for developing new antibacterial agents based on the thiazole scaffold.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.